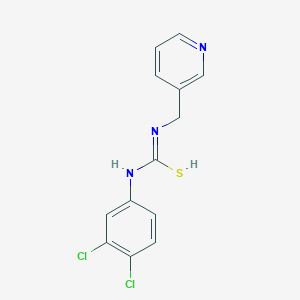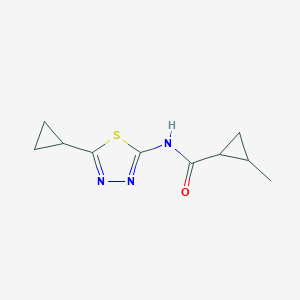
N-(3,4-dichlorophenyl)-N'-(pyridin-3-ylmethyl)carbamimidothioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-dichlorophenyl)-3-(3-pyridinylmethyl)thiourea is a member of thioureas.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Lithiation Reactions
- N-(pyridin-3-ylmethyl) derivatives, closely related to the requested chemical, are used in chemical synthesis, specifically in lithiation reactions. These derivatives react with various electrophiles to produce substituted derivatives in high yields. This demonstrates the compound's utility in forming complex organic structures (Smith et al., 2013).
Photoreactive Properties
- Related compounds, featuring pyridin-3-ylmethyl structures, exhibit photoreactivity. They enhance the rate of outer sphere electron transfer to oxygen, yielding superoxide radical anions. These findings suggest potential applications in photochemical processes (Draksharapu et al., 2012).
Antibacterial and Nuclease Activities
- N-heterocyclic carbene complexes with pyridine spacers, similar in structure to the chemical , have been synthesized and show antibacterial activities against various bacteria. Additionally, these complexes can degrade DNA and RNA, indicating potential applications in the development of antibacterial agents and nucleic acid research (Haque et al., 2014).
Potential in Anticancer Research
- Derivatives of pyridine-3-sulfonyl compounds, structurally related to the requested chemical, have shown potential anticancer activity. These compounds have exhibited selective activity against leukemia, colon cancer, and melanoma, suggesting a research avenue in cancer treatment (Szafrański & Sławiński, 2015).
Antimicrobial Properties
- Carbamimidothioic acid phenylmethyl ester salts, which share a common functional group with the compound of interest, have demonstrated inhibitory action against various bacteria and fungi. This suggests potential applications in developing new antimicrobial agents (Tait et al., 1990).
Eigenschaften
Produktname |
N-(3,4-dichlorophenyl)-N'-(pyridin-3-ylmethyl)carbamimidothioic acid |
|---|---|
Molekularformel |
C13H11Cl2N3S |
Molekulargewicht |
312.2g/mol |
IUPAC-Name |
N-(3,4-dichlorophenyl)-N'-(pyridin-3-ylmethyl)carbamimidothioic acid |
InChI |
InChI=1S/C13H11Cl2N3S/c14-11-4-3-10(6-12(11)15)18-13(19)17-8-9-2-1-5-16-7-9/h1-7H,8H2,(H2,17,18,19) |
InChI-Schlüssel |
LIJQCIJGALPOPS-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC(=CN=C1)CN=C(NC2=CC(=C(C=C2)Cl)Cl)S |
SMILES |
C1=CC(=CN=C1)CNC(=S)NC2=CC(=C(C=C2)Cl)Cl |
Kanonische SMILES |
C1=CC(=CN=C1)CN=C(NC2=CC(=C(C=C2)Cl)Cl)S |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[4-(4-Cyclohexylphenyl)-3-(ethoxycarbonyl)thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B452715.png)
![Ethyl 2-[(2-methoxybenzoyl)amino]-4-methyl-5-(2-toluidinocarbonyl)-3-thiophenecarboxylate](/img/structure/B452717.png)
![Methyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}-4-(3,4-dimethylphenyl)-3-thiophenecarboxylate](/img/structure/B452720.png)
![Methyl 4-ethyl-5-methyl-2-[(3-propoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B452721.png)
![Methyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}-4-(4-isopropylphenyl)-3-thiophenecarboxylate](/img/structure/B452722.png)
![N-(2-chlorophenyl)-5-[(4-propylphenoxy)methyl]-2-furamide](/img/structure/B452723.png)
![Ethyl 4-(4-methoxyphenyl)-5-methyl-2-{[(phenylsulfanyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B452726.png)


![Ethyl 2-{[(4-bromophenyl)acetyl]amino}-4-(3,4-dimethylphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B452730.png)
![methyl 6-amino-4-{5-[(4-bromophenoxy)methyl]-2,4-dimethylphenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B452731.png)
![ethyl 6-amino-4-{5-[(4-bromophenoxy)methyl]-2,4-dimethylphenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B452732.png)

